molecular formula C19H18N2OS B5526050 2-(benzylthio)-3-(2-methyl-2-propen-1-yl)-4(3H)-quinazolinone

2-(benzylthio)-3-(2-methyl-2-propen-1-yl)-4(3H)-quinazolinone

Cat. No. B5526050
M. Wt: 322.4 g/mol
InChI Key: WPJVCOIOVVXCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-3-(2-methyl-2-propen-1-yl)-4(3H)-quinazolinone is a chemical compound that exhibits a wide range of biological activities. It is a member of the quinazolinone family of compounds, which are known for their diverse pharmacological properties.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Synthesis efforts have led to the creation of quinazolinone derivatives exhibiting significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as antifungal activity against Aspergillus niger and Fusarium oxysporum. These findings suggest potential for these compounds in treating bacterial and fungal infections (Gupta et al., 2008).

Antitumor and Anticancer Applications

  • Novel quinazolinone derivatives have been synthesized with the intent of exploring their antitumor activities. Preliminary testing against Ehrlich Ascities Carcinoma cells has shown promising results, indicating the potential for these compounds in cancer therapy (Barakat et al., 2007). Further, specific quinazolinone analogues have been evaluated for their in vitro antitumor activity, revealing broad-spectrum efficacy and highlighting their potential as cancer treatment options (Al-Suwaidan et al., 2016).

Antiallergic Applications

  • Research into 3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone sodium salt and related compounds has unveiled their effectiveness as antiallergic agents, demonstrating activity in rat models of passive cutaneous and peritoneal anaphylaxis. These results suggest a novel approach for addressing allergic reactions (Peet et al., 1986).

Synthesis and Chemical Characterization

  • The chemical synthesis of quinazolinone derivatives, including 2-(benzylthio)-3-(2-methyl-2-propen-1-yl)-4(3H)-quinazolinone, is a field of active research, providing foundational knowledge for the development of compounds with varied biological activities. Studies have focused on optimizing synthetic routes and characterizing the resulting compounds through spectral and physical data, aiming to enhance their biological efficacy and potential applications (El-Shenawy, 2017).

properties

IUPAC Name

2-benzylsulfanyl-3-(2-methylprop-2-enyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-14(2)12-21-18(22)16-10-6-7-11-17(16)20-19(21)23-13-15-8-4-3-5-9-15/h3-11H,1,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJVCOIOVVXCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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